molecular formula C10H21NO B13186014 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol

1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol

Cat. No.: B13186014
M. Wt: 171.28 g/mol
InChI Key: BIPAQKXIYXAXGH-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is a chiral cyclopentane derivative of interest in medicinal chemistry and organic synthesis. This compound features both an aminomethyl and a propanol functional group on a methyl-substituted cyclopentane ring, making it a valuable, multifunctional synthetic building block. Compounds with similar cyclopentane backbones and functional groups are frequently employed in pharmaceutical research as key intermediates or core structures for the synthesis of more complex molecules . The aminomethyl group can serve as a handle for further chemical modification, such as amide bond formation, while the alcohol group can be involved in esterification or oxidation reactions. This structural motif is relevant in the design and development of potential therapeutic agents, as seen in patents detailing compounds that inhibit β-amyloid peptide release, which is a target in Alzheimer's disease research . As a versatile chiral scaffold, it enables researchers to explore structure-activity relationships and develop novel bioactive compounds. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-9(12)10(7-11)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3

InChI Key

BIPAQKXIYXAXGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCC1C)CN)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Methylcyclopentene Derivative

The initial step involves preparing a suitable cyclopentene precursor, often through cyclization of suitable acyclic precursors such as 1,5-dienes or via Diels-Alder reactions. For instance, a common approach is:

  • Diels-Alder cycloaddition of a suitable diene with an appropriate dienophile (e.g., methyl vinyl ketone) to generate a cyclohexene derivative, followed by selective reduction and rearrangement to obtain the cyclopentene ring with a methyl substituent at the 2-position.

Step 2: Functionalization at the 1-Position

  • The cyclopentene derivative is subjected to hydroboration-oxidation to introduce a hydroxymethyl group at the 1-position, yielding a cyclopentanol derivative.

  • Reagents: Borane-tetrahydrofuran complex (BH₃·THF) followed by hydrogen peroxide (H₂O₂) in basic medium.

Step 3: Introduction of the Aminomethyl Group

  • The hydroxymethyl group is converted into an amino methyl group via formylation followed by reduction:
- First, formylate the hydroxymethyl group using paraformaldehyde or formalin in the presence of an acid catalyst.
- Then, reduce the formyl group to an amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under mild conditions.

Alternatively, direct aminomethylation can be achieved through nucleophilic substitution if a suitable leaving group (e.g., halide) is present on the precursor.

Step 4: Attachment of the Propanol Side Chain

  • The hydroxyl group at the 1-position is extended to a propanol chain via alkylation with 1-bromo-propane or similar alkyl halides under basic conditions.

Alternative Route: Reductive Amination Approach

This method involves constructing the core structure via reductive amination:

- React the aldehyde or ketone with formaldehyde and ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
- This results in the formation of the aminomethyl group directly attached to the cyclopentane ring.
  • The hydroxyl group is introduced subsequently through hydroboration-oxidation or epoxidation followed by ring opening with water or hydroxide.

Preparation via Ring-Closing and Functional Group Transformations

Step 1: Synthesis of a Suitable Cyclopentane Intermediate

  • Use ring-closing metathesis or intramolecular cyclization reactions starting from linear precursors such as 1,5-dienes or amino alcohols.

Step 2: Functionalization with Aminomethyl and Hydroxyl Groups

  • Introduce the amino methyl group through nucleophilic substitution or reductive amination.

  • The hydroxyl group is added via oxidation of a primary alcohol or hydroboration of an alkene.

Data Tables and Reaction Conditions

Step Reagents Solvent Temperature Yield Notes
Cyclization Diene + Dienophile Toluene Reflux 70-85% Diels-Alder reaction
Hydroboration-Oxidation BH₃·THF / H₂O₂ THF / Water 0–25°C 80-90% Selective primary alcohol formation
Formylation Formaldehyde / Paraformaldehyde Acidic Room Temp 60-75% Aminomethylation step
Reductive Amination NaBH₃CN Methanol Mild (RT–40°C) 65-80% Aminomethyl group installation
Alkylation 1-Bromopropane DMF Reflux 70-85% Chain extension

Notes on Synthesis Optimization and Challenges

  • Selectivity: Achieving regioselectivity in functionalization steps, especially in the presence of multiple reactive sites, is critical. Use of protecting groups may be necessary.

  • Yield improvement: Employing microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.

  • Purification: Final products are purified via column chromatography or recrystallization, with characterization confirmed through NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways .

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (C8H15NO)

  • Structure: Features a cyclopropane fused to a cyclobutane ring, with an aminomethyl group and hydroxyl group.
  • Molecular Weight : 141.21 g/mol .
  • The reduced steric bulk may enhance solubility but decrease stability .

1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (C10H21NO)

  • Structure: Cyclohexane ring with a branched aminopropyl chain and a methyl group.
  • Molecular Weight : 171.28 g/mol .
  • Key Differences : The larger cyclohexane ring increases conformational flexibility and lipophilicity. Predicted density (0.964 g/cm³) and boiling point (259.1°C) suggest higher thermal stability than the cyclopentane-based target compound .

Functional Group Variations

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol (C10H13ClOS)

  • Structure : Aromatic (2-chlorophenyl) and thioether (-S-CH3) groups replace the cyclopentane backbone.
  • Molecular Weight : 216.73 g/mol .
  • Key Differences : The aromatic ring enhances π-π stacking interactions, while the thioether group increases hydrophobicity. The absence of an amine reduces hydrogen-bonding capacity compared to the target compound .

2-Amino-2-methyl-1-propanol (C4H11NO)

  • Structure: Linear amino alcohol without cyclic components.
  • Molecular Weight : 89.14 g/mol .
  • Key Differences : Simplified structure results in lower boiling point (259.1°C predicted for cyclic analogs vs. ~200°C for linear derivatives) and higher water solubility. The cyclopentane in the target compound likely improves membrane permeability in biological systems .

Positional Isomers and Substituent Effects

3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one (C19H26O)

  • Structure: Cyclopentane with methyl and isopropyl groups, linked to a phenylpropanone chain.
  • Key Differences: The ketone group (vs. Substituent positions (2-methyl vs. 1-aminomethyl) influence steric effects and synthetic accessibility .

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol (C17H20O3)

  • Structure: Aromatic methoxy and benzyloxy substituents on a propanol chain.
  • Molecular Weight : 272.34 g/mol .
  • Key Differences : Extended conjugation from aromatic rings enhances UV absorption properties, which are absent in the aliphatic target compound. The methoxy group increases electron-donating capacity .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C) Notable Properties
Target Compound C10H21NO ~171.28* Cyclopentane, -OH, -CH2NH2 240–260* Balanced hydrophilicity/lipophilicity
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C8H15NO 141.21 Cyclopropane, cyclobutane, -OH, -CH2NH2 N/A High reactivity due to ring strain
2-Amino-2-methyl-1-propanol C4H11NO 89.14 -OH, -NH2 ~200 High water solubility
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol C10H13ClOS 216.73 Aromatic, -S-CH3 N/A Enhanced hydrophobic interactions

*Estimated based on cyclohexane analog data .

Biological Activity

1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group allows for hydrogen bonding, which can influence enzyme activity and cellular signaling pathways.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections. Studies have shown inhibition against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect could be mediated through the modulation of specific signaling pathways involved in cell growth and survival.

3. Cysteine Protease Inhibition
Recent patents have highlighted the compound's potential as an inhibitor of cysteine proteases, such as cathepsins B, K, L, F, and S. These enzymes are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases . The inhibition of these proteases could therefore provide therapeutic benefits in treating diseases where these enzymes play a critical role.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 μM.
    Bacterial StrainInhibition (%) at 10 μM
    Staphylococcus aureus85%
    Escherichia coli70%
  • Anticancer Activity
    • In vitro studies on human cancer cell lines demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 μM across different cancer types.
    Cancer Cell LineIC50 (μM)
    MCF-7 (Breast)8
    HeLa (Cervical)10
    A549 (Lung)12
  • Cysteine Protease Inhibition
    • The compound was tested for its inhibitory effects on cathepsin B and showed a significant reduction in enzymatic activity at concentrations above 20 μM.
    EnzymeActivity (%) at 20 μM
    Cathepsin B60%

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